molecular formula C9H9N3O2 B1351525 4-(Ethylamino)-3-nitrobenzonitrile CAS No. 90349-18-1

4-(Ethylamino)-3-nitrobenzonitrile

Cat. No. B1351525
CAS RN: 90349-18-1
M. Wt: 191.19 g/mol
InChI Key: QIOBDXXEMGRNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethylamino)-3-nitrobenzonitrile, also known as 4-EA-3-NBN, is a synthetic compound that has been studied for its potential applications in biochemical and physiological research. It is an organic nitrile compound with an amine group attached to a nitrobenzene ring. 4-EA-3-NBN has been used in various scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a reagent for chemical transformations, and as a model for studying the structure and function of proteins.

Scientific Research Applications

Crystal Structure and Molecular Packing

Research has demonstrated that derivatives of 4-(Ethylamino)-3-nitrobenzonitrile, such as N,N'-diethyl-4-nitrobenzene-1,3-diamine and 2,6-bis(ethylamino)-3-nitrobenzonitrile, exhibit unique crystal structures and molecular packing patterns. These compounds form intramolecular and intermolecular hydrogen bonds, resulting in one-dimensional chains and two-dimensional networks, respectively. Such molecular arrangements are pivotal in understanding the solid-state properties and potential applications in materials science (Payne et al., 2010).

Catalytic Hydrogenation

The compound has been used in studies exploring the hydrogenation of nitrobenzonitriles using Raney nickel catalysts. The research indicates that the position of the nitro group relative to the nitrile group significantly influences the hydrogenation process, leading to the formation of primary amines. This finding is crucial for the synthesis of various amines and related compounds in organic chemistry (Koprivova & Červený, 2008).

Thermophysical Properties

A study on the heat capacities and enthalpies of transitions of nitrobenzonitriles, including the 4-(Ethylamino)-3-nitrobenzonitrile isomer, has provided valuable data on their thermophysical behavior. This information is essential for the development of processes and materials that require precise thermal management (Jiménez et al., 2002).

Solubility in Binary Solvent Mixtures

The solubility of 4-nitrobenzonitrile in various binary solvent mixtures has been experimentally determined, offering insights into its solvation mechanisms and interactions. Such studies are critical for optimizing conditions in chemical reactions and processes involving this compound (Wanxin et al., 2018).

properties

IUPAC Name

4-(ethylamino)-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-11-8-4-3-7(6-10)5-9(8)12(13)14/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOBDXXEMGRNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389458
Record name 4-(ethylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylamino)-3-nitrobenzonitrile

CAS RN

90349-18-1
Record name 4-(ethylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-3-nitrobenzonitrile (5.0 g, 30 mmol) in THF (15 mL, anhyd) was added a solution of ethylamine (2.0 M, 23 mL, 46 mmol) in THF. After stirring 16 h, precipitated solids were collected by filtration, triturated with a mixture of THF-hexanes (1:1, 50 mL), filtered again and dried under vacuum to give 4-ethylamino-3-nitrobenzonitrile (4.7 g, 82%) as a yellow solid. 1H-NMR (CDCl3): δ 8.51 (1H, d), 8.34 (1H, br s), 7.62 (1H, dd), 6.93 (1H, d), 3.44 (2H, m), 1.42 (3H, t).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4′-Cyano-N-ethyl-p-toluenesulfonanilide (6.95 g (23.1 mmol) was dissolved in concentrated sulfuric acid (20.0 ml) under cooling with ice. To this, 97% fuming nitric acid (1.00 ml (23.4 mmol)) was added dropwise and the mixture was stirred for 30 minutes under cooling with ice. The resulting mixture was poured into ice-water, followed by extraction with ethyl acetate. The extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography with ethyl acetate-hexane (1:3) as eluent, to give 1.25 g (28%) of 4-cyano-N-ethyl-2-nitroaniline as yellow crystals.
Name
4′-Cyano-N-ethyl-p-toluenesulfonanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Ethylamino)-3-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Ethylamino)-3-nitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
4-(Ethylamino)-3-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
4-(Ethylamino)-3-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
4-(Ethylamino)-3-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-(Ethylamino)-3-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.